REACTION_CXSMILES
|
[OH-].[Li+].C(OC([N:8]1[CH2:13][CH2:12][C:11]2[N:14]=[C:15]([CH2:17][O:18][C:19]3[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=3)[O:16][C:10]=2[CH2:9]1)=O)C>O.O1CCOCC1>[O:18]([CH2:17][C:15]1[O:16][C:10]2[CH2:9][NH:8][CH2:13][CH2:12][C:11]=2[N:14]=1)[C:19]1[CH:20]=[CH:21][CH:22]=[CH:23][CH:24]=1 |f:0.1|
|
Name
|
compound A7
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
6,7-dihydro-2-(phenoxymethyl)-oxazolo[5,4-c]pyridine-5(4H)-carboxylic acid ethyl ester
|
Quantity
|
19.2 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)N1CC2=C(CC1)N=C(O2)COC2=CC=CC=C2
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
125 °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 125° C. for 90 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
filtered through a pad of diatomaceous earth
|
Type
|
WASH
|
Details
|
The pad was washed with water and AcOEt
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvents evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by short open column chromatography (silica; 7N solution of ammonia in methanol in dichloromethane, 0/100 to 3/97)
|
Type
|
CUSTOM
|
Details
|
The desired fractions were collected
|
Type
|
CUSTOM
|
Details
|
evaporated in vacuo
|
Reaction Time |
90 h |
Name
|
|
Type
|
product
|
Smiles
|
O(C1=CC=CC=C1)CC=1OC=2CNCCC2N1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.4 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 43.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |